3-Methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
3-Methyl-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.22 g/mol . It is characterized by the presence of a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is widely used in scientific research due to its unique physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of 3-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration: 3-Methylbenzenesulfonamide is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the ortho position relative to the methyl group.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Reduction: 3-Methyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
3-Methyl-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: 4-Methyl-2-nitrobenzene-1-sulfonamide, 3-Methyl-4-nitrobenzene-1-sulfonamide, and 3-Methyl-2-nitrobenzene-4-sulfonamide.
Uniqueness: The position of the nitro and sulfonamide groups on the benzene ring can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C7H8N2O4S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H8N2O4S/c1-5-3-2-4-6(14(8,12)13)7(5)9(10)11/h2-4H,1H3,(H2,8,12,13) |
InChI Key |
YVDJGABOVHJDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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